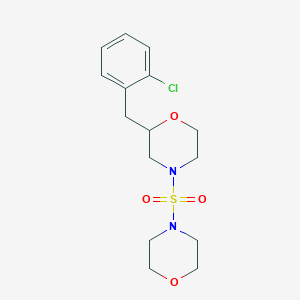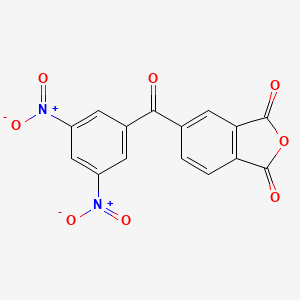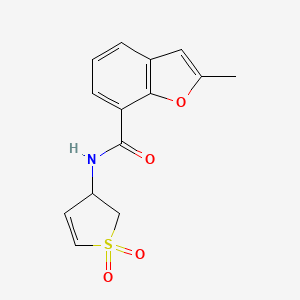
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea, also known as benzyl ethoxyphenyl thiadiazole urea, is a novel compound that has gained significant attention in scientific research. It is a type of thiadiazole derivative that has shown potential in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation and pain are thought to be reduced by the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. In agriculture, the compound is believed to disrupt the cell membrane of pests and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea vary depending on the application. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. Inflammation and pain are reduced by the compound's anti-inflammatory and analgesic properties. In agriculture, the compound disrupts the cell membrane of pests and fungi, leading to their death. In material science, the compound is being investigated for its electronic properties, such as its ability to conduct electricity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is its broad range of applications, making it a versatile compound for scientific research. Its simple synthesis method and high purity also make it suitable for large-scale production. However, one limitation is the lack of comprehensive studies on its toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea. In medicine, further studies are needed to understand its mechanism of action and potential as an anticancer agent. In agriculture, more research is needed to determine its efficacy and safety as a pesticide. In material science, the compound's electronic properties are being explored for potential use in organic electronics and solar cells. Additionally, more studies are needed to determine the compound's toxicity and safety for human and environmental health.
Synthesemethoden
The synthesis of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea involves the reaction of 5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-2-amino-1,3,4-thiadiazole with 4-ethoxyphenyl isocyanate in the presence of a catalyst. The reaction proceeds at a moderate temperature and yields the target compound in good purity. This method is relatively simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea has shown promising results in various scientific research fields. In medicine, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been tested as a fungicide and insecticide, showing significant efficacy against various pests and diseases. In material science, it has been explored for its potential as an organic semiconductor and as a component in solar cells.
Eigenschaften
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRWLGLFJYZNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)


![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)

![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)